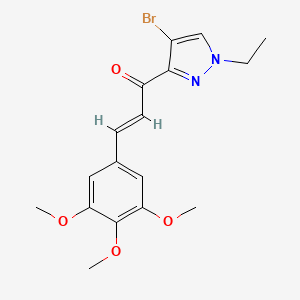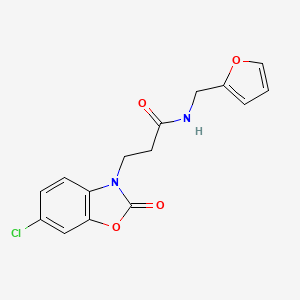![molecular formula C18H27FN2O B5414809 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amphetamine-like stimulants. It is a potent psychostimulant that has been widely used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system.
Wirkmechanismus
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. It increases the release of these neurotransmitters in the brain, resulting in a stimulant effect. This compound has been shown to have a higher affinity for dopamine transporters than other monoamine transporters.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in animal studies. It has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. This compound has been shown to have a similar profile of effects as other amphetamine-like stimulants.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the mechanisms of action of stimulants. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, making it difficult to study its long-term effects. This compound is also a potent stimulant, making it difficult to distinguish between its effects on behavior and its effects on the central nervous system.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide. One direction is to study the long-term effects of this compound on behavior and the central nervous system. Another direction is to study the effects of this compound on other neurotransmitter systems such as glutamate and GABA. Additionally, this compound could be used as a reference compound to develop new and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin transporters.
Synthesemethoden
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide can be synthesized by reacting 4-fluoroacetophenone with 4-methyl-1-piperidinylpropanol in the presence of an acid catalyst. The resulting intermediate is then reacted with propionyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has been used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system. It has been used as a reference compound to compare the effects of other stimulants such as amphetamines and cathinones. This compound has also been used to study the effects of stimulants on dopamine and serotonin transporters.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c1-15-9-13-21(14-10-15)12-2-11-20-18(22)8-5-16-3-6-17(19)7-4-16/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRJHPZPDZLSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)
![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5414760.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![6-[2-(5-bromo-2-hydroxy-3-methylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5414774.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)

![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5414828.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)
![N-{2-[7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5414860.png)
